molecular formula C13H8Br4O2 B12488433 2,2'-Methylenebis(4,6-dibromophenol) CAS No. 57863-93-1

2,2'-Methylenebis(4,6-dibromophenol)

Cat. No.: B12488433
CAS No.: 57863-93-1
M. Wt: 515.8 g/mol
InChI Key: FHTRYIHBMTYTQT-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4,6-dibromophenol) is an organic compound with the molecular formula C13H8Br4O2. It is a brominated phenol derivative, known for its flame-retardant properties. This compound is used in various industrial applications due to its ability to inhibit combustion.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Methylenebis(4,6-dibromophenol) can be synthesized through the bromination of 2,2’-methylenebis(phenol). The reaction typically involves the use of bromine in an acetic acid medium. The process is carried out at room temperature, and the reaction time is approximately 2 hours .

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(4,6-dibromophenol) involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The bromination reaction is carefully controlled to prevent over-bromination and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4,6-dibromophenol) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its phenolic form.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,2’-Methylenebis(4,6-dibromophenol) has several scientific research applications:

Mechanism of Action

The flame-retardant properties of 2,2’-Methylenebis(4,6-dibromophenol) are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound also forms a char layer on the material’s surface, which acts as a barrier to heat and oxygen.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2,6-dibromophenol): Similar in structure but with different bromination patterns.

    2,4,6-Tribromophenol: Another brominated phenol with flame-retardant properties.

Uniqueness

2,2’-Methylenebis(4,6-dibromophenol) is unique due to its specific bromination pattern, which provides a balance between flame retardancy and material compatibility. Its structure allows for effective flame inhibition while maintaining the integrity of the material it is used in .

Properties

CAS No.

57863-93-1

Molecular Formula

C13H8Br4O2

Molecular Weight

515.8 g/mol

IUPAC Name

2,4-dibromo-6-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H8Br4O2/c14-8-2-6(12(18)10(16)4-8)1-7-3-9(15)5-11(17)13(7)19/h2-5,18-19H,1H2

InChI Key

FHTRYIHBMTYTQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Origin of Product

United States

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